molecular formula C22H24N2O2 B2428538 5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 862488-44-6

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2428538
CAS No.: 862488-44-6
M. Wt: 348.446
InChI Key: OWVCKMJKXBONRW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with dimethyl substitutions at positions 5 and 7, and a phenylpiperazinylmethyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a condensation reaction.

    Substitution Reactions: The dimethyl groups are introduced at positions 5 and 7 of the chromen-2-one core using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Piperazine Derivative Formation: The phenylpiperazine moiety is synthesized separately by reacting phenylhydrazine with ethylene glycol to form phenylpiperazine.

    Final Coupling: The phenylpiperazine derivative is then coupled with the chromen-2-one core through a nucleophilic substitution reaction, typically using a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazin-1-yl derivatives: These compounds share the phenylpiperazine moiety and exhibit similar biological activities.

    Chromen-2-one derivatives: Compounds with the chromen-2-one core structure, such as coumarins, are known for their diverse pharmacological properties.

Uniqueness

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is unique due to the specific combination of the chromen-2-one core with dimethyl substitutions and the phenylpiperazine moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVCKMJKXBONRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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